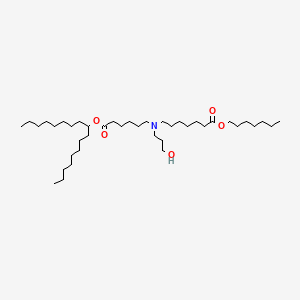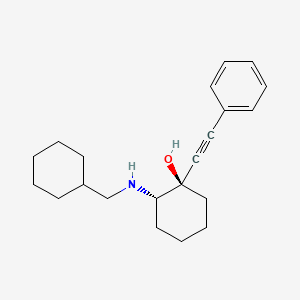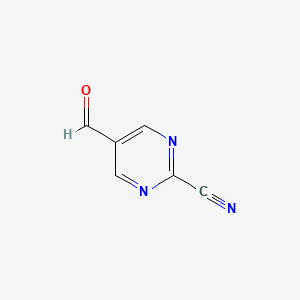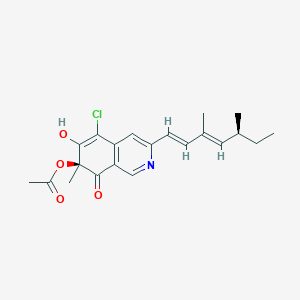![molecular formula C20H16Br2N4O4 B11934634 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kinesore is a chemical compound known for its role as a modulator of kinesin-1, a motor protein involved in intracellular transport. The compound is recognized for its ability to inhibit the interaction between kinesin light chain 2 and SKIP, while promoting the function of kinesin-1 in organizing the microtubule network .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kinesore can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzohydrazide with 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide, under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for Kinesore are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Kinesore undergoes various chemical reactions, including:
Oxidation: Kinesore can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may exhibit different biological activities.
Substitution: Kinesore can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce compounds with increased hydrogen content.
Applications De Recherche Scientifique
Kinesore has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the organization and dynamics of the microtubule network.
Biology: Employed in cell biology research to investigate the role of kinesin-1 in intracellular transport and microtubule remodeling.
Medicine: Potential therapeutic applications in diseases related to microtubule dysfunction, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials and technologies that rely on microtubule-based transport systems
Mécanisme D'action
Kinesore exerts its effects by modulating the activity of kinesin-1. It inhibits the interaction between kinesin light chain 2 and SKIP, leading to the reorganization of the microtubule network. This reorganization results in the formation of extensive microtubule-rich projections and the accumulation of the lysosomal compartment in a juxtanuclear position . The compound’s action is dependent on the presence of kinesin-1, as demonstrated by the suppression of its effects in Kif5B knockout cells .
Comparaison Avec Des Composés Similaires
Kinesore is unique in its ability to modulate kinesin-1 activity and reorganize the microtubule network. Similar compounds include:
Taxol: A well-known microtubule-stabilizing agent used in cancer therapy.
Vinblastine: A microtubule-destabilizing agent used in chemotherapy.
Nocodazole: A compound that disrupts microtubule polymerization.
Compared to these compounds, Kinesore specifically targets the interaction between kinesin light chain 2 and SKIP, making it a valuable tool for studying the specific roles of kinesin-1 in cellular processes .
Propriétés
Formule moléculaire |
C20H16Br2N4O4 |
|---|---|
Poids moléculaire |
536.2 g/mol |
Nom IUPAC |
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10- |
Clé InChI |
DUGCMEGLYHBMAR-RMORIDSASA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N\NC(=O)C3=CC(=C(C(=C3)Br)O)Br |
SMILES canonique |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)

![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)


![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)


![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)

![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

